Alexa Fluor 568 ortho-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique chemical structure and properties, making it valuable in various applications, particularly in the field of fluorescence microscopy and imaging.
Vorbereitungsmethoden
The synthesis of A524905 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of A524905 is synthesized through a series of condensation reactions involving pyrano[3,2-g:5,6-g’]diquinoline derivatives.
Functional Group Introduction: Sulfomethyl groups are introduced through sulfonation reactions, and the benzenedicarboxylate moiety is attached via esterification.
Final Assembly: The final compound is assembled by coupling the intermediate products using N-ethyl-N-(1-methylethyl)-2-propanamine under controlled conditions.
Industrial production methods for A524905 are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
A524905 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the sulfomethyl groups.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced with other nucleophiles.
Esterification and Hydrolysis: The ester bonds in A524905 can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
A524905 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Fluorescence Microscopy: A524905 is used as a fluorescent dye in microscopy to label and visualize biological samples.
Cell Imaging: The compound is employed in cell imaging studies to track cellular processes and interactions.
Bioconjugation: A524905 is used to label biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Drug Delivery Research: The compound is studied for its potential in targeted drug delivery systems, where its fluorescence helps in tracking the delivery and release of drugs.
Wirkmechanismus
The mechanism of action of A524905 primarily involves its interaction with biological molecules through its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property allows researchers to track and visualize the compound in biological systems. The molecular targets and pathways involved include binding to proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .
Vergleich Mit ähnlichen Verbindungen
A524905 can be compared with other fluorescent dyes such as Alexa Fluor 568 and Fluorescein isothiocyanate (FITC). While all these compounds are used for similar applications, A524905 is unique due to its specific chemical structure, which provides distinct fluorescence characteristics. Similar compounds include:
Alexa Fluor 568: Known for its high fluorescence intensity and photostability.
Fluorescein Isothiocyanate (FITC): Widely used for its bright green fluorescence.
Rhodamine B: Another common fluorescent dye with applications in microscopy and imaging.
A524905 stands out due to its unique combination of functional groups, which provide specific advantages in certain experimental conditions.
Eigenschaften
Molekularformel |
C37H33N3O13S2 |
---|---|
Molekulargewicht |
791.8 g/mol |
IUPAC-Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
InChI-Schlüssel |
DJLBKHHGFYXTRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.